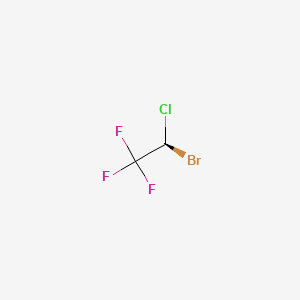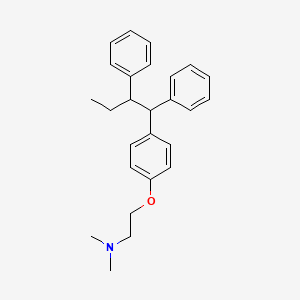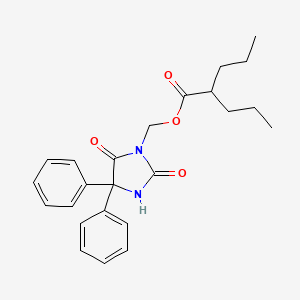
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arecaidine but-2-ynyl ester is a chemical compound known for its role as a muscarinic acetylcholine receptor agonist. It binds to muscarinic acetylcholine receptors, specifically M1, M2, and M3 receptors, with varying affinities . This compound is often used in scientific research due to its ability to modulate cardiovascular functions and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arecaidine but-2-ynyl ester can be synthesized through a series of chemical reactions involving the esterification of arecaidine with but-2-ynyl alcohol. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of arecaidine but-2-ynyl ester involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Arecaidine but-2-ynyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of arecaidine but-2-ynyl ester, which can be used for further research and development in pharmaceuticals and other fields .
Scientific Research Applications
Arecaidine but-2-ynyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used to study the effects of muscarinic acetylcholine receptor activation on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects on cardiovascular diseases and other conditions involving muscarinic acetylcholine receptors.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
Arecaidine but-2-ynyl ester exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M2 subtype. This binding inhibits calcium channel currents and reduces mean arterial pressure and heart rate in a dose-dependent manner . The activation of M2 receptors leads to the modulation of various physiological processes, including cardiovascular function and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Arecaidine propargyl ester: Another muscarinic acetylcholine receptor agonist with similar properties but different chemical structure.
Oxotremorine M: A nonselective muscarinic receptor agonist used in similar research applications.
Methoctramine hydrate: A selective M2 receptor antagonist used to study the effects of M2 receptor activation
Uniqueness
Arecaidine but-2-ynyl ester is unique due to its high selectivity for the M2 receptor subtype and its ability to modulate cardiovascular functions effectively. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,5,7-9H2,1-2H3 |
InChI Key |
LBFWTPRSXIRKMZ-UHFFFAOYSA-N |
SMILES |
CC#CCOC(=O)C1=CCCN(C1)C |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
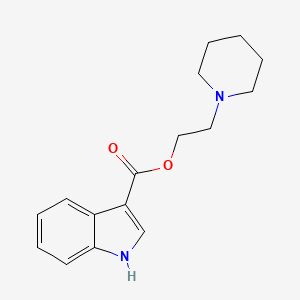
![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)
![6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine](/img/structure/B1227947.png)
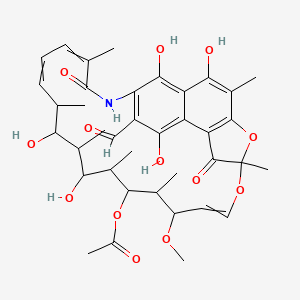
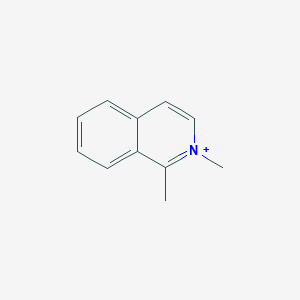
![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)
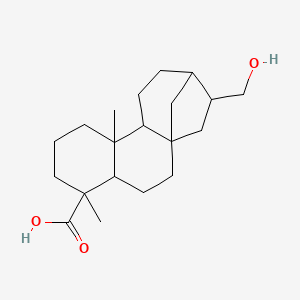
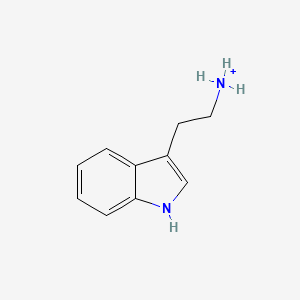
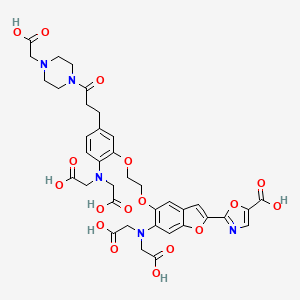
![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)
